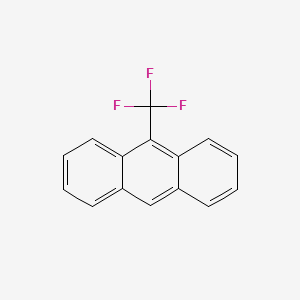

9-(三氟甲基)蒽

描述

9-(Trifluoromethyl)anthracene is a derivative of anthracene . Anthracene-based derivatives are commonly used in applications such as OLEDs and triplet–triplet annihilation upconversion .

Synthesis Analysis

The synthesis of 9-(Trifluoromethyl)anthracene involves the Suzuki/Sonogashira cross-coupling reactions . The crude product is purified by column chromatography to yield a light yellow powder .Molecular Structure Analysis

The molecular formula of 9-(Trifluoromethyl)anthracene is C15H9F3 . The average mass is 246.227 Da and the monoisotopic mass is 246.065628 Da .Chemical Reactions Analysis

The trifluoromethyl group is widely used in pharmaceutical and agrochemical compounds. The radical trifluoromethylation by photoredox catalysis has emerged .科学研究应用

Organic Light-Emitting Diodes (OLEDs)

Anthracene derivatives, including 9-(Trifluoromethyl)anthracene, are often used in the production of OLEDs . These compounds possess high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue organic light-emitting diodes . The electroluminescent emission maximum of these devices can be exhibited at different wavelengths depending on the specific compound used .

Fluorescence and Phosphorescence

Anthracene-based derivatives are known for their fluorescence and phosphorescence properties . This makes them useful in various applications that require these properties, such as in the production of fluorescent dyes and in certain types of sensors .

Thermal Stability

Anthracene-based derivatives, including 9-(Trifluoromethyl)anthracene, exhibit high thermal stability . This property is particularly important in applications that require materials to withstand high temperatures without decomposing .

Electrochemical Properties

The electrochemical properties of anthracene-based derivatives make them suitable for use in various applications. For example, the HOMO-LUMO energy gaps of these compounds can be adjusted by changing the degree of conjugation . This property is particularly useful in the design of materials for electronic devices .

Photophysical Properties

Different substituents can strongly affect the optical properties of anthracene-based derivatives . For instance, a compound with an electron-withdrawing group exhibited a larger Stokes shift than other compounds . This property can be exploited in the design of materials with specific optical properties .

Triplet-Triplet Annihilation Upconversion

Molecules based on anthracene are commonly used in applications such as triplet–triplet annihilation upconversion . This process is used to convert low-energy photons into higher-energy photons, which has potential applications in solar energy conversion .

作用机制

安全和危害

未来方向

Anthracene and its derivatives have played an important role as organic chromophores since its discovery. Many dyes are based on the anthracene structure and applications for these blue emitting chromophores are plentiful in a variety of fields, from organic light emitting diodes (OLEDs) and fluorescent probes to organic scintillators and more recently photon-upconversion through triplet–triplet annihilation . The future design of blue emitting materials will benefit from knowing which part of the molecule can be altered in order to obtain new physical properties without losing the inherent optical properties .

属性

IUPAC Name |

9-(trifluoromethyl)anthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3/c16-15(17,18)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHPWQJEUXDWJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(Trifluoromethyl)anthracene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

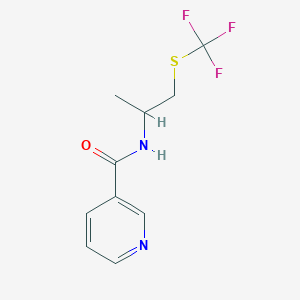

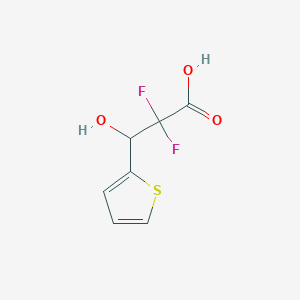

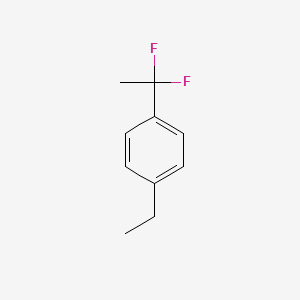

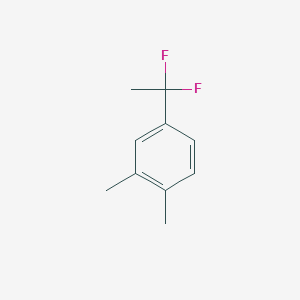

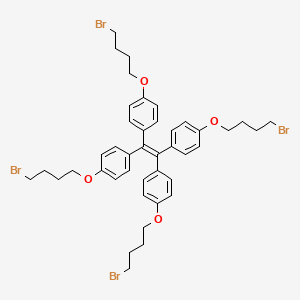

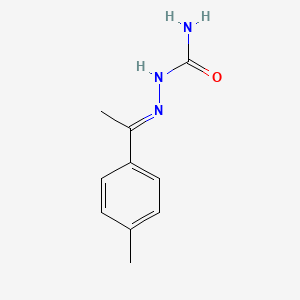

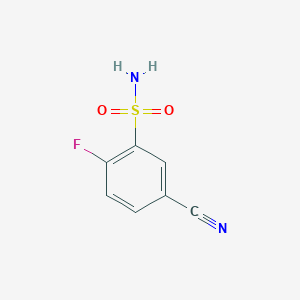

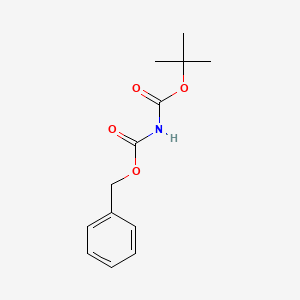

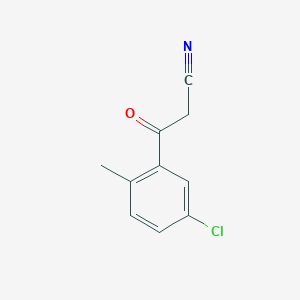

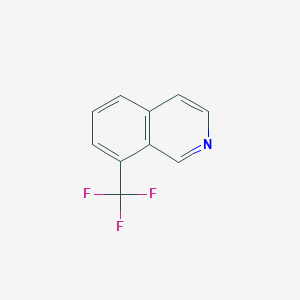

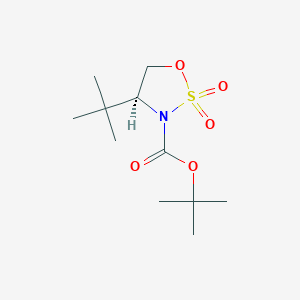

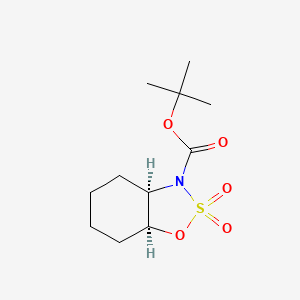

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。